Cas no 872-53-7 (Cyclopentanecarboxaldehyde)

Cyclopentanecarboxaldehyde is a versatile intermediate in organic synthesis, offering a key building block for various chemical derivatives. Its unique structure enables efficient coupling reactions and facilitates the creation of targeted compounds with improved stability and reactivity profiles, making it an attractive choice for research applications and process development.
Cyclopentanecarboxaldehyde structure
Cyclopentanecarboxaldehyde structure
商品名:Cyclopentanecarboxaldehyde
CAS番号:872-53-7
MF:C6H10O
メガワット:98.1430020332336
MDL:MFCD00060798
CID:40119
PubChem ID:24874526

Cyclopentanecarboxaldehyde 化学的及び物理的性質

名前と識別子

    • Cyclopentanecarbaldehyde
    • Cyclopentanecarboxaldehyde (stabilized with HQ)
    • Cyclopentanecarboxaldehyde
    • Cyclopentanealdehyde
    • 1-cyclopentanecarboxaldehyde
    • 1-Formylcyclopentane
    • c-pentanecarboxaldehyde
    • cyclopentancarbaldehyd
    • Cyclopentyl aldehyde
    • cyclopentylcarboxaldehyde
    • Cyclopentylformaldehyde
    • Formylcyclopentane
    • NSC 17492
    • VELDYOPRLMJFIK-UHFFFAOYSA-N
    • Cyclopentanecarboxaldehyde, 97%, stabilized
    • NSC17492
    • cyclopentanecaboxaldehyde
    • cyclopentanecarboaldehyde
    • cyclopentane carbaldehyde
    • Cyclopentane-carboaldehyde
    • Cyclopentanecarbaldehyde #
    • cyclopentane carboxaldehyde
    • Cyclopentane-carboxaldehyde
    • Cyclopentane-1-carbox
    • W-104036
    • 872-53-7
    • NS00039181
    • H11353
    • Cyclopentanecarboxaldehyde, 97%
    • BBL100156
    • BCP12309
    • MFCD00060798
    • Cyclopentanecarboxaldehyde (25ppm 1,4-Benzoquinone as stabiliser)
    • AKOS005259282
    • CS-B0070
    • NSC-17492
    • STL512072
    • CHEMBL274711
    • Cyclopentane-1-carboxaldehyde
    • AS-16170
    • Cyclopentanecarbaldehyde contains 0.1% hydroquinone as a stabilizer
    • Cyclopentanealdehyde; Cyclopentanecarbaldehyde; Cyclopentyl aldehyde; Cyclopentylformaldehyde; Formylcyclopentane; NSC 17492
    • Cyclopentanecarbaldehyde, 0.1% hydroquinone as stabilizer
    • EINECS 212-829-7
    • 8AE23T4KWE
    • DB-016121
    • BDBM50028792
    • AB02400
    • Z875036058
    • SY004589
    • DTXSID10236176
    • EN300-57255
    • C3019
    • MDL: MFCD00060798
    • インチ: 1S/C6H10O/c7-5-6-3-1-2-4-6/h5-6H,1-4H2
    • InChIKey: VELDYOPRLMJFIK-UHFFFAOYSA-N
    • ほほえんだ: O=CC1CCCC1

計算された属性

  • せいみつぶんしりょう: 98.07320
  • どういたいしつりょう: 98.073
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 62.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 17.1
  • ひょうめんでんか: 0
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.919 g/mL at 25 °C(lit.)
  • ふってん: 140-141 °C(lit.)
  • フラッシュポイント: 華氏温度:82.4°f
    摂氏度:28°c
  • 屈折率: n20/D 1.4430(lit.)
  • すいようせい: Soluble in water and ethanol
  • PSA: 17.07000
  • LogP: 1.37550
  • ようかいせい: 未確定

Cyclopentanecarboxaldehyde セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:UN 1989 3/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 10-36/37/38
  • セキュリティの説明: S16-S26-S36
  • 危険物標識: Xi
  • 包装グループ:III
  • リスク用語:R10; R36/37/38
  • 危険レベル:3
  • ちょぞうじょうけん:2-8°C
  • 包装等級:III

Cyclopentanecarboxaldehyde 税関データ

  • 税関コード:2912299000
  • 税関データ:

    中国税関コード:

    2912299000

    概要:

    291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、テトラホルムアルデヒドの外観

    要約:

    291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Cyclopentanecarboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D402012-500g
Cyclopentanecarbaldehyde
872-53-7 97%
500g
$2800 2024-06-05
eNovation Chemicals LLC
Y1043289-100g
Cyclopentanecarbaldehyde
872-53-7 95%
100g
$385 2023-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3019-1ML
Cyclopentanecarboxaldehyde (stabilized with HQ)
872-53-7 >90.0%(GC)
1ml
¥150.00 2024-04-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005824-5g
Cyclopentanecarboxaldehyde
872-53-7 0.1%
5g
¥84 2024-05-21
Enamine
EN300-57255-100.0g
cyclopentanecarbaldehyde
872-53-7 95%
100.0g
$592.0 2023-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045338-25g
Cyclopentanealdehyde
872-53-7 98%,0.1%
25g
¥556.00 2024-04-27
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3019-5ML
Cyclopentanecarboxaldehyde (stabilized with HQ)
872-53-7 >90.0%(GC)
5ml
¥690.00 2024-04-15
eNovation Chemicals LLC
D382855-10g
Cyclopentanecarbaldehyde
872-53-7 97%
10g
$260 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005824-1g
Cyclopentanecarboxaldehyde
872-53-7 0.1%
1g
¥31 2024-05-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C3019-5ml
Cyclopentanecarboxaldehyde
872-53-7 97.0%(GC)
5ml
¥490.0 2022-07-28

Cyclopentanecarboxaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
リファレンス
Conversion of carboxylic acids into aldehydes by oxidation of alkoxyaluminum intermediate with pyridinium chlorochromate or pyridinium dichromate
Cha, Jin Soon; et al, Bulletin of the Korean Chemical Society, 1998, 19(7), 730-732

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Cuprate(1-), hydro-1-pentynyl-, lithium Solvents: Tetrahydrofuran
リファレンス
Organocopper reagents: substitution, conjugate addition, carbo/metallocupration, and other reactions
Lipshutz, Bruce H.; et al, Organic Reactions (Hoboken, 1992, 41,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Mercuric sulfate Solvents: Water
リファレンス
Synthesis of some δ-lactones of α,β,δ-trihydroxy acids
English, James Jr.; et al, Journal of the American Chemical Society, 1951, 73, 615-18

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Synthesis methods and reactions. 102. Aldehydes by formylation of Grignard and organolithium reagents with N-formylpiperidine
Olah, George A.; et al, Angewandte Chemie, 1981, 93(10), 925-6

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Benzenemethanaminium, N,N,N-trimethyl-, hydrogen tetradeca-μ-oxotetra-μ3-oxodi-μ… Catalysts: p-Toluenesulfonic acid ;  1 min, rt
リファレンス
Rapid and efficient method for room temperature deoximation reaction under solvent-free conditions
Dewan, Anindita; et al, Bulletin of the Korean Chemical Society, 2011, 32(7), 2482-2484

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Thallium nitrate Solvents: Methanol
リファレンス
Thallium in organic synthesis. XX. Oxidative rearrangement of olefins with thallium(III) nitrate: simple one-step synthesis of aldehydes and ketones
McKillop. Alexander; et al, Tetrahedron Letters, 1970, (60), 5275-80

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Triphenyl phosphite ,  Hydrogen Catalysts: (SP-4-2)-(2,4-Pentanedionato-κO2,κO4)bis(triphenyl phosphite-κP)rhodium
リファレンス
The hydroformylation reaction
Ojima, Iwao; et al, Organic Reactions (Hoboken, 2000, 56,

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Formic acid
リファレンス
Preparation of cyclopentylmethanal and application to different syntheses
De Botton, Marcel, Comptes Rendus des Seances de l'Academie des Sciences, 1971, 272(1), 118-21

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Formic acid
リファレンス
Reaction of ethoxymethylmagnesium chloride with cyclanones. I. Preparation of formylcyclanes
De Botton, Marcel, Bulletin de la Societe Chimique de France, 1975, 1773, 1773-6

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Alumina ,  Lithium bromide Solvents: Toluene ;  reflux
リファレンス
Lithium bromide
Charette, Andre B., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-4

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Lithium bromide
リファレンス
A convenient synthesis of aldehydes by rearrangement of cyclic epoxides with lithium bromide on alumina
Suga, Hisashi; et al, Synthesis, 1988, (5), 394-5

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Ceria ,  Gold ;  8 h, 150 °C
リファレンス
Maximizing the Number of Interfacial Sites in Single-Atom Catalysts for the Highly Selective, Solvent-Free Oxidation of Primary Alcohols
Li, Tianbo; et al, Angewandte Chemie, 2018, 57(26), 7795-7799

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Phenylacetylene (azidated, reaction products with silanes and complexes with palladium …) ,  Iron oxide (Fe3O4) ,  Glycidoxypropyltrimethoxysilane (azide-linked with phenylacetylene and complexes with palladium chlorid…) ,  Silica ,  Palladium chloride Solvents: Water ;  12 h, 1 atm, 80 °C
リファレンス
Green and selective oxidation of alcohols by immobilized Pd onto triazole functionalized Fe3O4 magnetic nanoparticles
Dadras, Arefeh; et al, Journal of Chemical Sciences (Berlin, 2018, 130(12), 1-10

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: (T-4)-Chlorohydro(1,1,2-trimethylpropyl)[1,1′-thiobis[methane]]boron Solvents: Dichloromethane
リファレンス
Exceptionally facile reduction of acyclic and alicyclic carboxylic acids to aldehydes by thexylchloroborane-dimethyl sulfide
Brown, Herbert C.; et al, Journal of the American Chemical Society, 1984, 106(25), 8001-2

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Sodium bicarbonate ;  240 s
リファレンス
Aliphatic aldehydes synthesis from halides by Kornblum's reaction using a new fast method
Bratulescu, George, Revista de Chimie (Bucharest, 2010, 61(8), 815-816

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Silica ;  8 min
リファレンス
A facile method for the conversion of oximes and tosylhydrazones to carbonyl compounds with Cr-MCM-41 zeolite under microwave irradiation
Nagarapu, Lingaiah; et al, Synthetic Communications, 2002, 32(14), 2195-2202

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
Synthetic methods and reactions; part 109. Improved preparation of aldehydes and ketones from N,N-dimethylamides and Grignard reagents
Olah, George A.; et al, Synthesis, 1984, (3), 228-30

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Silica ;  7 min
リファレンス
A facile method for the conversion of oximes and tosylhydrazones to carbonyl compounds with Cr-MCM-41 zeolite under microwave irradiation
Nagarapu, Lingaiah; et al, Synthetic Communications, 2002, 32(14), 2195-2202

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: (T-4)-Trifluoro[(iodosyl-κO)benzene]boron Solvents: Dichloromethane
リファレンス
Ring contraction in the reactions of cyclic olefins with reagents containing iodine(II)
Zefirov, N. S.; et al, Izvestiya Akademii Nauk SSSR, 1988, (6), 1452-3

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Aliphatic and alicyclic aldehydes: synthesis by C1-extension of organometallics
Hashmi, A. S. K., Science of Synthesis, 2007, 25, 337-353

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Water-d2 Catalysts: Gallate(12-), hexakis[μ-[[N,N′-1,5-naphthalenediylbis[2,3-di(hydroxy-κO)benzamid… Solvents: Water ;  6 h, pH 10, 50 °C
リファレンス
Catalytic deprotection of acetals in basic solution with a self-assembled supramolecular "nanozyme"
Pluth, Michael D.; et al, Angewandte Chemie, 2007, 46(45), 8587-8589

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: Sodium thiosulfate Solvents: Water ;  30 min, rt
リファレンス
Organocatalytic alkylation and photoorganocatalyst-free acylation of azomethine imines by Hantzsch esters under blue LED light
Li, Jiacheng; et al, New Journal of Chemistry, 2023, 47(42), 19421-19427

ごうせいかいろ 23

はんのうじょうけん
1.1 Catalysts: Triphenyl phosphite ,  Dicarbonylrhodium acetylacetonate Solvents: Acetone ;  5 min, rt
1.2 Reagents: Hydrogen ;  72 h, 20 bar, 40 °C; 40 °C → rt
リファレンス
Tandem metal and organocatalysis in sequential hydroformylation and enantioselective Mannich reactions
Chercheja, Serghei; et al, Advanced Synthesis & Catalysis, 2009, 351(3), 339-344

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
リファレンス
Phosphonate reagents for the synthesis of enol ethers and one-carbon homologation to aldehydes
Kluge, Arthur F.; et al, Journal of Organic Chemistry, 1979, 44(26), 4847-52

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  -78 °C; 10 min, -78 °C; 2 h, rt
1.2 Reagents: Methanol ;  30 min, rt
1.3 Catalysts: Perchloric acid ;  18 h, rt
1.4 Solvents: Diethyl ether
1.5 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Intramolecular regioselective addition of radicals and carbanions to ynol ethers. A strategy for the synthesis of exocyclic enol ethers
Hanna, Rana; et al, Tetrahedron, 2011, 67(1), 92-99

ごうせいかいろ 26

はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Dichloromethane ;  5 h, reflux
リファレンス
Erbium(III) triflate: A valuable catalyst for the rearrangement of epoxides to aldehydes and ketones
Procopio, Antonio; et al, Synlett, 2004, (14), 2633-2635

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Butyllithium ;  -30 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water
リファレンス
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; et al, Organic Reactions (Hoboken, 1985, 33,

Cyclopentanecarboxaldehyde Raw materials

Cyclopentanecarboxaldehyde Preparation Products

Cyclopentanecarboxaldehyde サプライヤー

atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:872-53-7)Cyclopentanecarboxaldehyde
注文番号:CL18435
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:41
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:872-53-7)Cyclopentanecarbaldehyde
注文番号:2307033
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:04
価格 ($):discuss personally

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